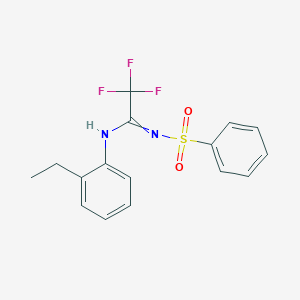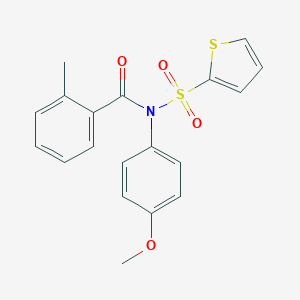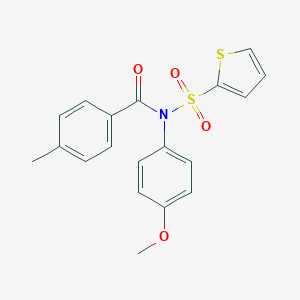![molecular formula C24H21F3N2O4 B284095 N-(2-ethoxyphenyl)-4-{2-oxo-2-[2-(trifluoromethyl)anilino]ethoxy}benzamide](/img/structure/B284095.png)
N-(2-ethoxyphenyl)-4-{2-oxo-2-[2-(trifluoromethyl)anilino]ethoxy}benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-ethoxyphenyl)-4-{2-oxo-2-[2-(trifluoromethyl)anilino]ethoxy}benzamide, also known as TAK-659, is a small molecule inhibitor that targets protein kinases. It has been shown to have potential therapeutic applications in various diseases, including cancer and autoimmune disorders.
Wissenschaftliche Forschungsanwendungen
N-(2-ethoxyphenyl)-4-{2-oxo-2-[2-(trifluoromethyl)anilino]ethoxy}benzamide has been extensively studied for its potential therapeutic applications. It has been shown to have potent inhibitory activity against various protein kinases, including BTK, ITK, and TXK. These kinases play important roles in the immune system and are implicated in various diseases, including cancer and autoimmune disorders. N-(2-ethoxyphenyl)-4-{2-oxo-2-[2-(trifluoromethyl)anilino]ethoxy}benzamide has been shown to have potential therapeutic applications in these diseases by inhibiting the activity of these kinases.
Wirkmechanismus
N-(2-ethoxyphenyl)-4-{2-oxo-2-[2-(trifluoromethyl)anilino]ethoxy}benzamide inhibits the activity of protein kinases by binding to the ATP-binding site of the kinase. This prevents the kinase from phosphorylating its downstream targets, leading to inhibition of downstream signaling pathways. N-(2-ethoxyphenyl)-4-{2-oxo-2-[2-(trifluoromethyl)anilino]ethoxy}benzamide has been shown to have potent inhibitory activity against various protein kinases, including BTK, ITK, and TXK. This inhibition leads to reduced immune cell activation and proliferation, which can be beneficial in diseases where immune dysregulation is a contributing factor.
Biochemical and Physiological Effects:
N-(2-ethoxyphenyl)-4-{2-oxo-2-[2-(trifluoromethyl)anilino]ethoxy}benzamide has been shown to have potent inhibitory activity against various protein kinases, including BTK, ITK, and TXK. This inhibition leads to reduced immune cell activation and proliferation, which can be beneficial in diseases where immune dysregulation is a contributing factor. N-(2-ethoxyphenyl)-4-{2-oxo-2-[2-(trifluoromethyl)anilino]ethoxy}benzamide has also been shown to have anti-tumor activity in various cancer models. In addition, N-(2-ethoxyphenyl)-4-{2-oxo-2-[2-(trifluoromethyl)anilino]ethoxy}benzamide has been shown to have favorable pharmacokinetic properties, including good oral bioavailability and long half-life.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-ethoxyphenyl)-4-{2-oxo-2-[2-(trifluoromethyl)anilino]ethoxy}benzamide has several advantages for lab experiments. It has potent inhibitory activity against various protein kinases, making it a useful tool for studying kinase signaling pathways. It also has favorable pharmacokinetic properties, making it suitable for in vivo studies. However, N-(2-ethoxyphenyl)-4-{2-oxo-2-[2-(trifluoromethyl)anilino]ethoxy}benzamide has limitations as well. It is a small molecule inhibitor, which may limit its specificity and selectivity for its target kinases. In addition, it may have off-target effects on other kinases, which may complicate its use in lab experiments.
Zukünftige Richtungen
There are several future directions for the study of N-(2-ethoxyphenyl)-4-{2-oxo-2-[2-(trifluoromethyl)anilino]ethoxy}benzamide. One area of interest is the development of N-(2-ethoxyphenyl)-4-{2-oxo-2-[2-(trifluoromethyl)anilino]ethoxy}benzamide as a therapeutic agent for various diseases, including cancer and autoimmune disorders. Another area of interest is the study of N-(2-ethoxyphenyl)-4-{2-oxo-2-[2-(trifluoromethyl)anilino]ethoxy}benzamide in combination with other drugs, to determine whether it has synergistic effects with other therapies. In addition, further studies are needed to determine the specificity and selectivity of N-(2-ethoxyphenyl)-4-{2-oxo-2-[2-(trifluoromethyl)anilino]ethoxy}benzamide for its target kinases, and to identify any off-target effects it may have. Finally, studies are needed to determine the optimal dosing and administration schedule for N-(2-ethoxyphenyl)-4-{2-oxo-2-[2-(trifluoromethyl)anilino]ethoxy}benzamide in various diseases.
Synthesemethoden
The synthesis of N-(2-ethoxyphenyl)-4-{2-oxo-2-[2-(trifluoromethyl)anilino]ethoxy}benzamide involves several steps, including the reaction of 2-ethoxyphenol with 2-(trifluoromethyl)aniline to form N-(2-ethoxyphenyl)-2-(trifluoromethyl)aniline. This intermediate is then reacted with 2-bromo-4'-hydroxyacetophenone to form the final product, N-(2-ethoxyphenyl)-4-{2-oxo-2-[2-(trifluoromethyl)anilino]ethoxy}benzamide. The synthesis of N-(2-ethoxyphenyl)-4-{2-oxo-2-[2-(trifluoromethyl)anilino]ethoxy}benzamide has been optimized to produce high yields and purity.
Eigenschaften
Molekularformel |
C24H21F3N2O4 |
|---|---|
Molekulargewicht |
458.4 g/mol |
IUPAC-Name |
N-(2-ethoxyphenyl)-4-[2-oxo-2-[2-(trifluoromethyl)anilino]ethoxy]benzamide |
InChI |
InChI=1S/C24H21F3N2O4/c1-2-32-21-10-6-5-9-20(21)29-23(31)16-11-13-17(14-12-16)33-15-22(30)28-19-8-4-3-7-18(19)24(25,26)27/h3-14H,2,15H2,1H3,(H,28,30)(H,29,31) |
InChI-Schlüssel |
SEUULJFUUKLOLG-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)OCC(=O)NC3=CC=CC=C3C(F)(F)F |
Kanonische SMILES |
CCOC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)OCC(=O)NC3=CC=CC=C3C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



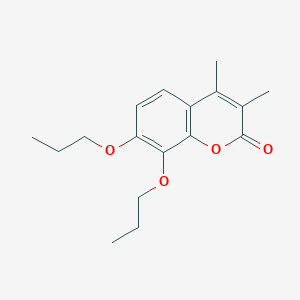
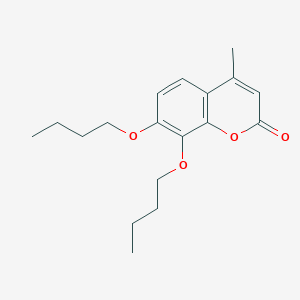
![N-(3-{(4-chlorophenyl)[4-(2-hydroxyethyl)-1-piperazinyl]methyl}-5-ethyl-2-thienyl)benzamide](/img/structure/B284021.png)
![N-{5-ethyl-3-[(2-methoxyphenyl)(4-morpholinyl)methyl]-2-thienyl}benzamide](/img/structure/B284024.png)
![N-[3-[(3,4-dimethoxyphenyl)-morpholin-4-ylmethyl]-5-ethylthiophen-2-yl]benzamide](/img/structure/B284025.png)
![2-[(3-methoxy-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-4-yl)oxy]acetamide](/img/structure/B284027.png)
![3-methoxy-4-[(3-methyl-2-butenyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B284028.png)
![3-methoxy-4-[(2-methylallyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B284029.png)
![4-butoxy-3-methoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B284030.png)
